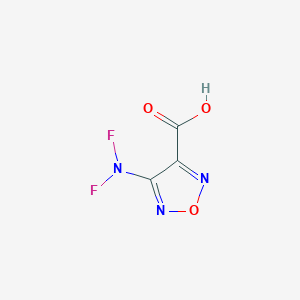
4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid, also known as DFOA, is a chemical compound with potential applications in various fields of scientific research. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth. Specifically, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of the immune system. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid in lab experiments is its versatility. This compound can be easily modified to create a variety of derivatives with different biological activities. In addition, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid. One area of research is the development of novel derivatives of this compound with improved biological activity. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of more effective anti-cancer agents. Additionally, the use of this compound in materials science and analytical chemistry may lead to the development of new materials and analytical methods with unique properties.
Méthodes De Synthèse
The synthesis of 4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid involves a multi-step process, which includes the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride to form 2,4-difluoro-N-ethoxycarbonyl aniline. This intermediate is then reacted with hydrazine hydrate to form 2,4-difluoro-N'-ethoxycarbonyl hydrazine. Finally, the reaction of this intermediate with carbon disulfide and potassium hydroxide results in the formation of this compound.
Applications De Recherche Scientifique
4-(Difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of amino acids and peptides.
Propriétés
Numéro CAS |
108284-66-8 |
|---|---|
Formule moléculaire |
C3HF2N3O3 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
4-(difluoroamino)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C3HF2N3O3/c4-8(5)2-1(3(9)10)6-11-7-2/h(H,9,10) |
Clé InChI |
GIAFMHIVLWJYQR-UHFFFAOYSA-N |
SMILES |
C1(=NON=C1N(F)F)C(=O)O |
SMILES canonique |
C1(=NON=C1N(F)F)C(=O)O |
Synonymes |
1,2,5-Oxadiazole-3-carboxylicacid,4-(difluoroamino)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



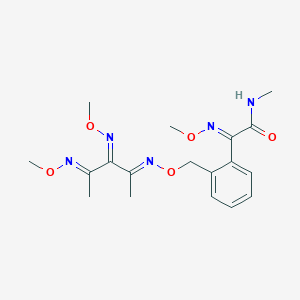
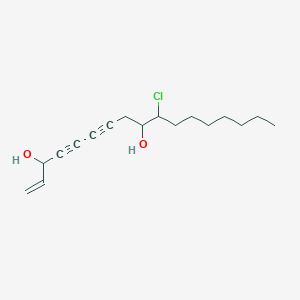
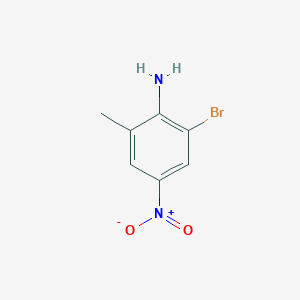
![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)
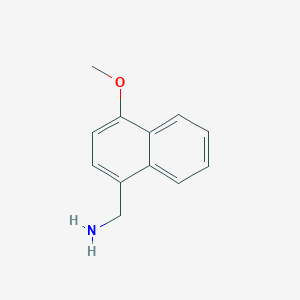
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)
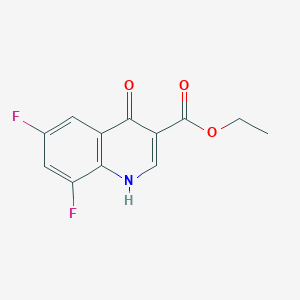
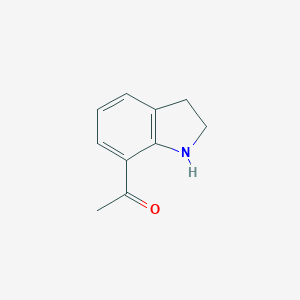
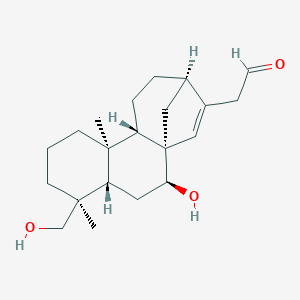
![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)
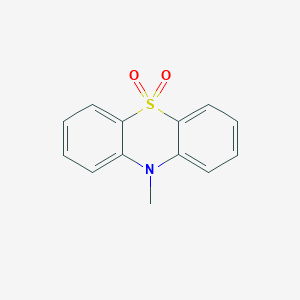
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)
